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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde (C₇H₅NO₄, Molecular Weight: 167.12 g/mol ).[1] The following sections

present available mass spectrometry data, along with generalized experimental protocols for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of

this compound.

Data Presentation
The quantitative spectroscopic data for 4-Hydroxy-2-nitrobenzaldehyde is summarized

below. It is important to note that while mass spectrometry data is available, detailed,

experimentally verified NMR and IR peak lists for this specific isomer are not readily available

in publicly accessible literature. The information for NMR and IR is therefore based on general

principles and data for structurally similar compounds.

Mass Spectrometry (MS)
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Property Value

Ionization Mode Electron Ionization (EI)

Molecular Ion [M]⁺ m/z 167

Key Fragments m/z

137

81

39

Table 1: Mass Spectrometry data for 4-Hydroxy-2-nitrobenzaldehyde. Data sourced from

PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 4-Hydroxy-2-nitrobenzaldehyde are not readily

available in the cited literature. Predicted data based on structure-spectra correlations for

similar aromatic compounds are presented for illustrative purposes.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.0 Singlet 1H Aldehyde (-CHO)

~8.0 Doublet 1H Aromatic C-H

~7.5 Doublet 1H Aromatic C-H

~7.3 Singlet 1H Aromatic C-H

~5.0-6.0 Broad Singlet 1H Hydroxyl (-OH)

Table 2: Predicted ¹H NMR data for 4-Hydroxy-2-nitrobenzaldehyde.

¹³C NMR (Predicted)
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Chemical Shift (ppm) Assignment

~190 Aldehyde Carbonyl (C=O)

~160 Aromatic C-OH

~150 Aromatic C-NO₂

~135-115 Aromatic C-H and C-C

Table 3: Predicted ¹³C NMR data for 4-Hydroxy-2-nitrobenzaldehyde.

Infrared (IR) Spectroscopy
A detailed experimental IR peak list for 4-Hydroxy-2-nitrobenzaldehyde is not available in the

searched literature. The expected characteristic absorption bands are listed below based on

the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3200 (broad) O-H Stretch Hydroxyl (-OH)

3100-3000 C-H Stretch (aromatic) Aromatic Ring

1710-1685 C=O Stretch Aldehyde (-CHO)

1600-1450 C=C Stretch (aromatic) Aromatic Ring

1550-1475 N-O Asymmetric Stretch Nitro (-NO₂)

1360-1290 N-O Symmetric Stretch Nitro (-NO₂)

Table 4: Expected Infrared absorption bands for 4-Hydroxy-2-nitrobenzaldehyde.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde are provided below. These are generalized procedures based on common

practices for similar aromatic compounds.
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NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-Hydroxy-2-nitrobenzaldehyde is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or

deuterated dimethyl sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration.

Data Acquisition:

¹H NMR: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR

spectrometer. Key parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a spectral width covering the expected range of proton chemical

shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically operating

at a frequency of 75, 100, or 125 MHz. Proton decoupling is employed to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm)

is used.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) powder in an agate mortar. The mixture is then compressed under high pressure to

form a thin, transparent pellet.

Nujol Mull: A small amount of the solid is ground to a fine paste with a drop of Nujol

(mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is

recorded and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC)

system for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Hydroxy-2-nitrobenzaldehyde.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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